

# A Technical Guide to the Identification and Cloning of the Locustatachykinin II Gene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the core methodologies for identifying and cloning the **Locustatachykinin II** (Lom-TK-II) gene from the migratory locust, Locusta migratoria. It details the experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

#### Introduction to Locustatachykinin II

Locustatachykinin I and II (Lom-TK-I and Lom-TK-II) are neuropeptides isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust, Locusta migratoria.[1][2] These peptides belong to the tachykinin family, which are known for their myotropic and neuromodulatory functions in both vertebrates and invertebrates.[1][3] Lom-TK-II, a decapeptide with the amino acid sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH<sub>2</sub>, has been shown to be a potent stimulator of visceral muscle contractions in insects. [1][2] Understanding the genetic basis of Lom-TK-II production and its signaling pathways is crucial for the development of novel insect control agents and for advancing our knowledge of insect physiology.

### **Gene Identification and Cloning Strategies**

The identification and cloning of the gene encoding the Lom-TK-II precursor can be achieved through a combination of bioinformatics and molecular biology techniques. The availability of the Locusta migratoria genome and extensive transcriptome datasets has streamlined this



process, moving from traditional library screening to more targeted in silico and PCR-based approaches.[4]

## In Silico Identification from Genome and Transcriptome Databases

The primary step involves searching publicly available Locusta migratoria genome and expressed sequence tag (EST) databases for sequences encoding the Lom-TK-II peptide.

Experimental Protocol: In Silico Gene Identification

- TBlastN Search: Use the known amino acid sequence of Lom-TK-II (APLSGFYGV R) as a
  query in a TBlastN search against the Locusta migratoria transcriptome shotgun assembly
  (TSA) and EST databases available on NCBI. This will identify transcripts that potentially
  encode the Lom-TK precursor protein.
- Precursor Annotation: Analyze the identified transcripts for open reading frames (ORFs) that
  encode a signal peptide followed by the Lom-TK-II sequence. Tachykinin precursors typically
  contain multiple tachykinin-related peptides, which are flanked by conserved cleavage sites
  (e.g., KR, RR). A study by Clynen et al. (2006) successfully used this method to annotate the
  tachykinin precursor in Locusta migratoria from an EST database.[5]
- Genomic Localization: Once a candidate transcript is identified, use its sequence to perform a BLASTN search against the Locusta migratoria genome assembly to determine the gene's locus, including its exon-intron structure.

#### cDNA Cloning by PCR and RACE

Following in silico identification, the full-length cDNA of the Lom-TK-II precursor gene can be cloned from locust CNS tissue.

Experimental Protocol: Full-Length cDNA Cloning

 RNA Extraction and cDNA Synthesis: Extract total RNA from the brain and subesophageal ganglion of Locusta migratoria using a suitable method (e.g., TRIzol reagent). Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.



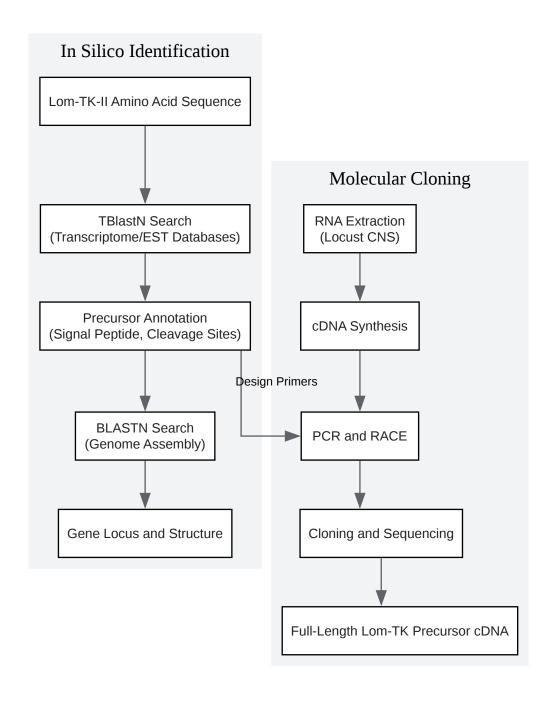




- PCR Amplification: Design gene-specific primers based on the 5' and 3' untranslated regions
  (UTRs) of the predicted transcript. Perform PCR using the synthesized cDNA as a template
  to amplify the full-length coding sequence.
- Rapid Amplification of cDNA Ends (RACE): If the full-length sequence is not obtained, perform 5' and 3' RACE to amplify the unknown ends of the transcript. This involves ligating an adapter to the cDNA and using a combination of an adapter-specific primer and a genespecific primer for PCR.
- Cloning and Sequencing: Ligate the purified PCR products into a cloning vector (e.g., pGEM-T Easy) and transform into competent E. coli cells. Sequence multiple clones to obtain a consensus sequence and confirm the identity of the Lom-TK-II precursor gene.

Workflow for Locustatachykinin II Gene Cloning





Click to download full resolution via product page

Caption: Workflow for the identification and cloning of the Lom-TK-II gene.

#### **Quantitative Analysis of Gene Expression**

Quantitative real-time PCR (qPCR) is the standard method for analyzing the expression levels of the Lom-TK-II gene in different tissues and at various developmental stages of Locusta migratoria.



Experimental Protocol: Quantitative Real-Time PCR (qPCR)

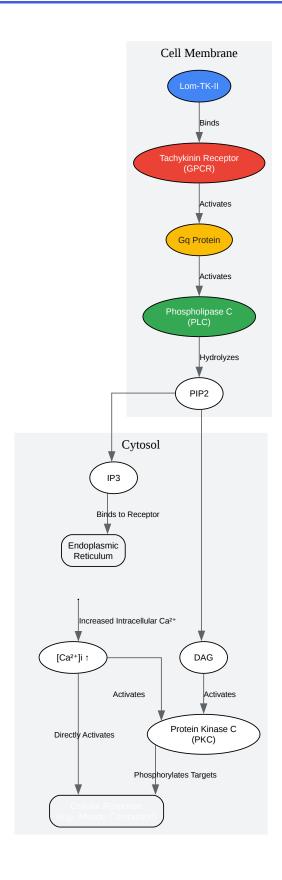
- Tissue Dissection and RNA Extraction: Dissect various tissues (e.g., brain, subesophageal ganglion, midgut, fat body, ovaries, testes) from different developmental stages (nymphal instars, adults) of L. migratoria. Immediately extract total RNA to preserve transcript integrity.
- cDNA Synthesis: Synthesize first-strand cDNA from equal amounts of total RNA for each sample using a high-fidelity reverse transcriptase.
- Primer Design and Validation: Design qPCR primers that amplify a short region (100-200 bp)
  of the Lom-TK-II gene. Validate the primer efficiency through a standard curve analysis using
  a serial dilution of cDNA.
- qPCR Reaction: Perform qPCR using a SYBR Green-based detection method. Include a notemplate control and a no-reverse-transcriptase control to check for contamination.
- Data Analysis: Normalize the expression of the Lom-TK-II gene to one or more validated reference genes (e.g., actin, GAPDH) and calculate the relative expression levels using the 2-ΔΔCt method.

#### **Locustatachykinin II Signaling Pathway**

Insect tachykinins, including Lom-TK-II, are known to act through G-protein coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades. While the specific receptor for Lom-TK-II in Locusta migratoria has not been functionally cloned and characterized, studies on tachykinin receptors in other insects, such as Drosophila melanogaster and the stable fly Stomoxys calcitrans, provide a well-established model for its likely signaling pathway.[5][6] This typically involves the activation of phospholipase C and subsequent mobilization of intracellular calcium.[5][6]

Proposed Signaling Pathway of Locustatachykinin II





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization and expression profiles of neuropeptide precursors in the migratory locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Identification and Cloning of the Locustatachykinin II Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141538#locustatachykinin-ii-gene-identification-andcloning]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com